molecular formula C10H21N3O5 B605866 Azido-PEG5-alcohol CAS No. 86770-68-5

Azido-PEG5-alcohol

Cat. No. B605866
CAS RN: 86770-68-5
M. Wt: 263.29
InChI Key: JTGGTGKXQQGEHB-UHFFFAOYSA-N
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Description

Azido-PEG5-alcohol is a non-cleavable 5 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

Azido-PEG5-alcohol is a reagent that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

Azido-PEG5-alcohol has a molecular formula of C10H21N3O5 and a molecular weight of 263.3 g/mol . It contains an Azide group and a terminal hydroxyl group .


Chemical Reactions Analysis

Azido-PEG5-alcohol contains an Azide group that can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Azido-PEG5-alcohol is a liquid with a colorless to light yellow appearance . It has a molecular formula of C10H21N3O5 and a molecular weight of 263.3 g/mol .

Scientific Research Applications

Mechanism of Action

Target of Action

Azido-PEG5-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups .

Mode of Action

Azido-PEG5-alcohol contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a process known as Strain-promoted alkyne-azide cycloaddition (SPAAC) .

Biochemical Pathways

In the context of ADCs, Azido-PEG5-alcohol serves as a linker between the antibody and the cytotoxin . For PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

As a peg derivative, it is expected to have good solubility in aqueous media .

Result of Action

The result of Azido-PEG5-alcohol’s action is the formation of a stable triazole linkage . This linkage is crucial in the function of ADCs and PROTACs, enabling the selective delivery of cytotoxins to cancer cells (in the case of ADCs) or the targeted degradation of specific proteins (in the case of PROTACs) .

Action Environment

The action of Azido-PEG5-alcohol is influenced by the presence of copper ions, which catalyze the azide-alkyne cycloaddition reaction . Additionally, the presence of molecules containing Alkyne, DBCO, or BCN groups is necessary for the compound to function

Future Directions

Azido-PEG5-alcohol is a promising compound in the field of drug delivery, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . Its unique properties, such as its ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), make it a valuable tool in the development of new therapeutics .

properties

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O5/c11-13-12-1-3-15-5-7-17-9-10-18-8-6-16-4-2-14/h14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGGTGKXQQGEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743978
Record name 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG5-alcohol

CAS RN

86770-68-5
Record name 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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